molecular formula C15H15N3O2S B2482794 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 91759-66-9

2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2482794
CAS No.: 91759-66-9
M. Wt: 301.36
InChI Key: ZXTQBJSOXBDTSR-UHFFFAOYSA-N
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Description

2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibitory Potential

Research demonstrates the utilization of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide in the synthesis of triazoles, which exhibit significant cholinesterase inhibitory potential. This makes them relevant for studies related to neurodegenerative diseases like Alzheimer's. The synthesized triazoles have shown excellent inhibition against AChE and BChE enzymes, indicating potential therapeutic applications (Arfan et al., 2018).

Antibacterial Activity

Various derivatives of this compound have been synthesized and tested for their antibacterial properties. Studies have shown that certain compounds in this category are effective against both Gram-negative and Gram-positive bacteria, suggesting their potential as antibacterial agents (Kaur et al., 2011).

Anti-proliferative Activity

The anti-proliferative activity of derivatives synthesized from this compound has been a subject of research. Some derivatives have shown potential in inhibiting cell viability in various cancer cell lines, highlighting their possible application in cancer research (Al-Mutabagani et al., 2021).

Metal Complex Synthesis

This compound is used in the synthesis of novel metal complexes. These complexes have been characterized and studied for various properties, potentially expanding the scope of research in coordination chemistry and material science (Singh et al., 2009).

Fluorescent Chemosensor Application

This compound has been utilized in the synthesis of fluorescent chemosensors for the detection of bioactive ions like Zn2+ and Mg2+. Such chemosensors have applications in bioimaging and intracellular ion detection, contributing to biological and medical research (Patil et al., 2018).

Corrosion Inhibition

Derivatives of this compound have been studied for their role in corrosion inhibition. These compounds have demonstrated significant efficiency in protecting metals from corrosion, making them relevant in industrial applications (Zaidon et al., 2021).

Properties

IUPAC Name

1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-7-11(8-10-13)14(19)17-18-15(21)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTQBJSOXBDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325604
Record name 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91759-66-9
Record name 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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